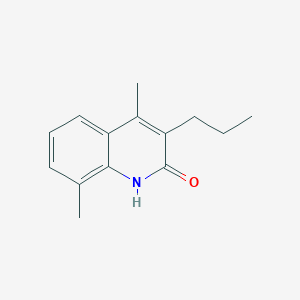
4,8-dimethyl-3-propyl-2-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolinol derivatives typically involves complex reactions that build molecular complexity efficiently. For instance, a study demonstrates the preparation of diverse 4-aryl-2-quinolinones from propionamides through ligand-promoted triple sequential C-H activation reactions and a stereospecific Heck reaction, forming three new C-C bonds and one C-N bond (Youqian Deng et al., 2014). Another approach includes the synthesis of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, characterized by various spectroscopic techniques (S. Fatma et al., 2015).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives has been a subject of investigation, with studies like the crystallographic analysis of 2-phenyl-5,6,7,8-tetrahydro-6,6-dimethyl-5,7-methano-8-quinolinol, highlighting the configuration and interactions within the molecule (Gao et al., 2008). Another study on the synthesis and structural analysis of 2-methyl-4-quinolinol elaborates on the molecular geometry and vibrational wavenumbers, providing insights into the stability and reactive sites of the molecule (S. A. Pourmousavi et al., 2016).
Chemical Reactions and Properties
Quinolinol derivatives undergo a variety of chemical reactions, demonstrating unique reactivity and forming compounds with significant properties. The reaction of 5,8-quinolinedione with 2-[3-(dimethylamino)phenyl]propene, for example, produces compounds with notable metallochromism and intense fluorescence (Katsuhira Yoshida et al., 1991). The ambiphilic nature of 8-(dimesitylboryl)quinoline and its hydrolysis and coordination reactions further illustrate the complex chemical behavior and applications of quinolinol derivatives (J. Son et al., 2010).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as their photoluminescence, electroluminescence, and thermal properties, are crucial for their applications in various fields. Research on methyl substituted group III metal tris(8-quinolinolato) chelates shows how structural modifications affect these properties, influencing device performance in electroluminescence applications (L. Sapochak et al., 2001).
Chemical Properties Analysis
Quinolinol derivatives exhibit a broad spectrum of chemical properties, including basicity, reactivity towards nucleophiles and electrophiles, and participation in tandem multicomponent reactions. Studies on the basicity of quinolino[7,8-h]quinoline derivatives reveal the impact of electron-donating functionalities on their superbasicity, offering insights into their chemical reactivity and potential applications (G. Rowlands et al., 2020).
Propiedades
IUPAC Name |
4,8-dimethyl-3-propyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-6-12-10(3)11-8-5-7-9(2)13(11)15-14(12)16/h5,7-8H,4,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMQJLRNAOBJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC(=C2NC1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

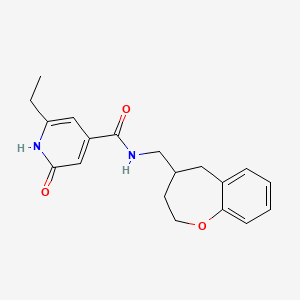
![7-(3,4,5-trimethoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B5653828.png)
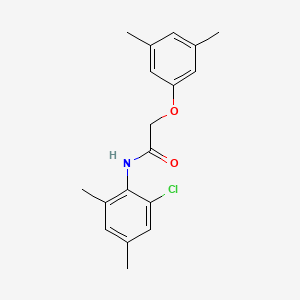
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B5653838.png)
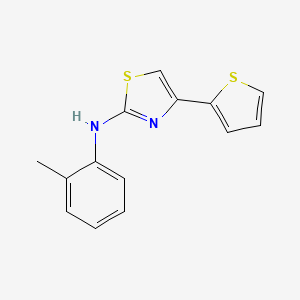
![4-[(4-fluorophenoxy)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B5653849.png)
![1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5653856.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B5653859.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B5653862.png)
![N~1~-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-N~2~-methyl-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5653866.png)
![1-{4-[4-(4-ethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5653873.png)
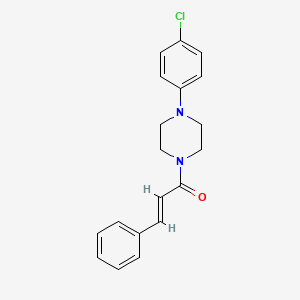
![2-(ethylamino)-N-[3-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5653885.png)
![1-(4-fluorophenyl)-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B5653886.png)